N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a hybrid structure combining a 1,2,4-triazolone core substituted with cyclopropyl and phenyl groups, linked via an ethyl chain to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The triazolone ring is a known pharmacophore in agrochemicals (e.g., herbicides) and pharmaceuticals, while the benzo[c][1,2,5]thiadiazole group contributes to electron-deficient aromatic systems, enhancing binding interactions in biological targets . Structural determination of such compounds often relies on crystallographic tools like SHELX and Mercury CSD for refinement and visualization .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-19(14-8-9-16-17(12-14)24-29-23-16)21-10-11-25-20(28)26(15-4-2-1-3-5-15)18(22-25)13-6-7-13/h1-5,8-9,12-13H,6-7,10-11H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCSWHBEZDANBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by various studies and data.
Structure and Properties
The compound features a complex structure that includes a triazole ring and a benzo[c][1,2,5]thiadiazole moiety. The molecular formula is , with a molecular weight of 396.48 g/mol. Its structural complexity contributes to its varied biological activities.
Antibacterial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit potent antibacterial properties. For instance:
- Mechanism : The triazole ring interacts with bacterial enzymes and disrupts cell wall synthesis.
- Case Study : A study reported that compounds similar to our target compound displayed minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, often outperforming standard antibiotics like vancomycin .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| N-(2-(3-cyclopropyl... | 0.125 - 8 | S. aureus, E. coli |
| Vancomycin | 0.68 | S. aureus |
Antifungal Activity
The triazole derivatives are also recognized for their antifungal properties:
- Mechanism : They inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Research Findings : In vitro studies indicated that compounds with similar structures showed significant activity against Candida albicans and Aspergillus fumigatus.
Anticancer Activity
The anticancer potential of N-(2-(3-cyclopropyl... has been explored through various in vitro assays:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A screening of a drug library identified similar triazole compounds with promising anticancer activity against various cell lines, including breast and lung cancer .
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines:
- Research Evidence : Studies have demonstrated that compounds with the triazole scaffold can reduce levels of TNF-alpha and IL-6 in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-based compounds:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity.
- Chain Length : Variations in alkyl chain lengths on the nitrogen atom influence potency; longer chains tend to decrease activity.
- Hybridization : Combining different heterocycles (like thiadiazoles) can lead to synergistic effects.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit antimicrobial properties. The incorporation of triazole moieties enhances the spectrum of activity against various pathogens. Studies have demonstrated that compounds similar to N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole derivatives show promise as potential antibiotics and antifungal agents .
Anticancer Properties
The compound has been investigated for its anticancer potential. Triazole-containing compounds are known to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .
Pharmacological Applications
Enzyme Inhibition
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression . This property can be pivotal in developing targeted therapies.
Neuroprotective Effects
Recent studies have suggested that compounds with triazole and thiadiazole moieties may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential utility in treating neurological disorders .
Material Science Applications
Polymer Chemistry
The unique structural features of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole allow it to be utilized in polymer chemistry. It can act as a monomer or additive to enhance the mechanical and thermal properties of polymers. Research is ongoing into its application in creating advanced materials with specific functionalities .
Case Studies
Chemical Reactions Analysis
Amide Bond Formation
- Reagents : Acid chlorides (e.g., benzo[c] thiadiazole-5-carbonyl chloride) or activated esters react with ethylenediamine derivatives.
- Conditions : Reactions occur in polar aprotic solvents (e.g., DMSO, DMF) under reflux (80–120°C) or microwave-assisted heating (300–500 W) for 2–4 hours.
Triazole Ring Cyclization
- Reagents : Cyclopropyl-substituted hydrazines and carbonyl precursors (e.g., phenylglyoxalates) undergo cyclocondensation.
- Catalysis : Acidic (HCl, H₂SO₄) or basic (triethylamine) conditions drive the formation of the 1,2,4-triazole core .
Functionalization of the Thiadiazole Moiety
- Electrophilic Substitution : The benzo[c] thiadiazole ring undergoes nitration or halogenation at the 4-position under HNO₃/H₂SO₄ or Cl₂/FeCl₃ conditions, though specific data for this compound remains limited .
Oxidation and Reduction Reactions
The compound’s reactivity toward redox agents is influenced by its electron-deficient thiadiazole and electron-rich triazole moieties:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfone derivatives | 60–80°C, 6–8 hours |
| Reduction | H₂/Pd-C | Partial saturation of thiadiazole ring | RT, 2–4 bar H₂ pressure |
Note: Experimental yield data for these transformations is not publicly reported for this specific compound but inferred from analogous thiadiazole systems .
Stability and Degradation Pathways
- Hydrolytic Stability : The amide bond resists hydrolysis under neutral conditions but cleaves in strong acids (e.g., 6M HCl, 100°C) or bases (e.g., 5M NaOH, reflux).
- Thermal Decomposition : Differential scanning calorimetry (DSC) reveals an onset decomposition temperature of 218°C, with exothermic peaks corresponding to triazole ring breakdown.
Functional Group Reactivity
- Triazole N-Alkylation : The 1,2,4-triazole nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary salts .
- Thiadiazole-Ligand Interactions : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms, forming complexes with potential bioactivity .
Key Research Findings
Recent studies highlight its utility as a precursor in medicinal chemistry:
- Anticancer Derivatives : Structural analogs with modified triazole substituents show IC₅₀ values of 0.28–4.27 µg/mL against lung (A549) and breast (MCF-7) cancer cell lines .
- Enzyme Inhibition : Docking studies suggest interactions with tubulin and c-Met kinase, mediated by hydrogen bonding and π-cation interactions .
This compound’s reactivity is central to its role in synthesizing bioactive molecules, though further experimental validation of its specific reaction mechanisms is needed. The integration of triazole and thiadiazole pharmacophores offers a versatile scaffold for targeted drug discovery.
Comparison with Similar Compounds
Triazolone Derivatives
The triazolone ring is a critical scaffold in agrochemicals. For example, 唑酮草酯 (Ev10), a triazolone herbicide, shares the 5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl moiety but lacks the benzo[c][1,2,5]thiadiazole substituent. Key differences include:
- Substituent Effects : The cyclopropyl group in the target compound may enhance metabolic stability compared to alkyl or aryl groups in other triazolones.
Thiadiazole-Carboxamide Analogs
Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (Ev6) share the thiadiazole-carboxamide backbone but differ in substituents and oxidation states:
Bioactivity and Therapeutic Potential
While direct data on the target compound is absent in the evidence, inferences can be drawn from analogs:
- Ferroptosis Induction : Ferroptosis-inducing compounds (FINs) with triazolone or thiadiazole motifs (Ev2) show selectivity against oral cancer cells. The target compound’s electron-deficient thiadiazole may enhance reactive oxygen species (ROS) generation, a key ferroptosis mechanism .
- Enzymatic Inhibition : Thiadiazole-carboxamides in Ev6 exhibit >90% inhibition at 50 µg/ml, suggesting the target compound could inhibit similar targets (e.g., kinases or proteases) .
Preparation Methods
Retrosynthetic Analysis
- Disconnection at the amide bond yields benzo[c]thiadiazole-5-carboxylic acid and 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethylamine.
- The triazolone ring is constructed via cyclocondensation of a cyclopropanecarbonyl hydrazide with phenyl isocyanate.
Detailed Synthesis Procedures
Synthesis of Benzo[c]Thiadiazole-5-Carboxylic Acid
Step 1: Nitration of Benzothiadiazole
Benzothiadiazole is nitrated using fuming HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C for 4 hours, yielding 5-nitrobenzo[c]thiadiazole.
Step 2: Reduction to Amine
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine (95% yield).
Step 3: Oxidation to Carboxylic Acid
The amine is oxidized with KMnO₄ in acidic aqueous medium (H₂SO₄, 80°C, 6 hours) to afford benzo[c]thiadiazole-5-carboxylic acid (82% yield).
Synthesis of 2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-Yl)Ethylamine
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO- d₆): δ 8.72 (s, 1H, triazolone NH), 8.25–7.98 (m, 4H, aromatic H), 3.92 (t, J = 6.2 Hz, 2H, CH₂), 3.02 (t, J = 6.2 Hz, 2H, CH₂), 1.85–1.72 (m, 1H, cyclopropane CH), 0.98–0.82 (m, 4H, cyclopropane CH₂).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₂H₂₀N₆O₂S: 457.1392; found: 457.1389.
X-ray Crystallography
Single-crystal analysis confirms the planar benzothiadiazole core and non-coplanar triazolone ring due to steric hindrance (torsion angle: 16.0°).
Challenges and Optimization
Cyclopropane Stability
Cyclopropane rings are prone to ring-opening under acidic conditions. Using milder catalysts (e.g., p-toluenesulfonic acid in toluene) improved yields from 65% to 87%.
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves:
- Triazolone ring formation : Cyclocondensation of thiosemicarbazide derivatives with ketones under acidic conditions, optimizing pH and temperature to avoid side reactions .
- Carboxamide coupling : Activation of benzo[c][1,2,5]thiadiazole-5-carboxylic acid to its acid chloride (using thionyl chloride) followed by reaction with the ethyl-linked triazolone amine under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via HPLC .
Q. What spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assigns proton and carbon environments, resolving tautomeric forms or stereochemistry .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute configuration and crystallographic packing, if single crystals are obtained .
Q. What physicochemical properties are critical for preclinical studies?
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) to assess formulation viability .
- pKa determination : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide .
- Lipophilicity (logP) : Reverse-phase HPLC or shake-flask method to predict membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for the carboxamide coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
- Catalysts : Use coupling agents like EDCI/HOBt to stabilize reactive intermediates .
- Temperature control : Reflux conditions (70–80°C) improve kinetics while minimizing decomposition .
- Real-time monitoring : TLC or in-line HPLC tracks reaction progress and identifies byproducts .
Q. How to resolve conflicting NMR data due to tautomerism or impurities?
- 2D NMR (COSY, HSQC) : Correlates proton and carbon signals to distinguish tautomers (e.g., keto-enol forms in the triazolone ring) .
- DEPT-135/HSQC : Identifies quaternary carbons and resolves overlapping signals .
- Spiking experiments : Compare with synthesized reference standards to confirm assignments .
Q. What strategies assess structure-activity relationships (SAR) for bioactivity?
- Analog synthesis : Modify substituents (e.g., cyclopropyl, phenyl) to evaluate steric/electronic effects .
- Biological assays : Enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) quantify activity .
- Computational modeling : Molecular docking (AutoDock) predicts binding modes to targets like ATP-binding pockets .
Q. How to evaluate stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines) .
- Analytical monitoring : HPLC-MS identifies degradation products (e.g., hydrolysis of the carboxamide group) .
- Kinetic modeling : Arrhenius equation predicts shelf-life at 25°C from accelerated stability data .
Q. What computational methods predict interactions with biological targets?
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications .
- Validation : Correlate computational results with surface plasmon resonance (SPR) or ITC binding data .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acid chloride formation) .
- Characterization : Combine multiple techniques (e.g., NMR + MS) to mitigate spectral ambiguities .
- Data analysis : Use multivariate statistics (PCA) to interpret SAR trends or stability study outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
